molecular formula C18H16N2O4 B2660122 N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-40-2

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2660122
CAS No.: 941949-40-2
M. Wt: 324.336
InChI Key: VLDJOCQNZHMTTB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This core scaffold is known to be investigated for a range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties . As a carboxamide derivative, its structure is related to several pharmacologically active molecules, such as the anti-tumor agent Tasquinimod, highlighting the therapeutic relevance of this chemotype . The 4-hydroxy-2-quinolinone moiety is a key pharmacophore for enzyme inhibition. Related compounds have been reported to inhibit enzymes such as lipoxygenase (LOX), which is a target in inflammation and cancer research , and bacterial DNA gyrase subunit B (GyrB), a promising target for novel antibiotics, especially against resistant strains like methicillin-resistant S. aureus (MRSA) . The specific substitution on the carboxamide nitrogen, such as the 2-ethoxyphenyl group in this compound, is a critical area of study as it significantly influences biological activity, binding affinity, and selectivity, allowing researchers to explore structure-activity relationships (SAR) . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use. Researchers can leverage this compound as a key intermediate or lead structure in developing multi-target agents for inflammatory diseases, novel antimicrobials, and oncological research.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-14-10-6-5-9-13(14)20-18(23)15-16(21)11-7-3-4-8-12(11)19-17(15)22/h3-10H,2H2,1H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDJOCQNZHMTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide possess moderate antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-HIV Activity

The compound has been investigated for its potential as an anti-HIV agent. A study focusing on similar quinoline derivatives evaluated their effectiveness in inhibiting HIV replication and integrase activity. While some compounds showed promising results, the efficacy of this compound specifically requires further exploration to establish its role in HIV treatment .

Study on Antibacterial Activity

A notable study evaluated a series of 4-hydroxyquinoline derivatives for their antibacterial properties using minimum inhibitory concentration (MIC) assays. Among these derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The results indicated a need for further optimization to improve efficacy.

Evaluation as Anti-HIV Agents

In another investigation, researchers synthesized a series of quinoline-based compounds and assessed their anti-HIV activity through in vitro assays. While some derivatives showed significant inhibition of HIV replication, this compound's specific impact remains inconclusive and warrants additional studies to confirm its potential as an anti-HIV therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureEfficacy LevelReference
AntibacterialSimilar derivativesModerate
Anti-HIVRelated quinoline derivativesVariable

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Modifications and Pharmacological Profiles

The table below summarizes critical analogs and their properties:

Compound Name Substituents (Quinolone Core / Phenyl Group) Molecular Weight Analgesic Activity (% Writhing Reduction at 20 mg/kg) Toxicity/Ulcerogenic Action Key Features
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (12) 6,7-dimethoxy / 3-pyridylmethyl 383.35 75.3% Non-toxic; no ulceration Lead compound; high efficacy, recommended for preclinical trials. Substituents enhance activity and safety.
N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide None / 3-chlorophenyl 314.72 Not explicitly reported Data unavailable Studied for anti-inflammatory activity; chloro group may improve lipophilicity but lacks methoxy enhancements .
N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-methyl / 2,3-dimethylphenyl 322.36 Not explicitly reported Data unavailable Methylation at N(1) and dimethylphenyl substitution may alter metabolic stability and receptor interactions .
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (16) Hexahydroquinoline / 3-pyridylmethyl 345.39 Higher than compound 12 Data unavailable Hydrogenation of the quinolone’s benzene ring increases potency but complicates synthesis.
1-Butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1-butyl / 2,4-dichlorophenyl 405.28 Not explicitly reported Data unavailable Bulky alkyl and halogen substitutions may enhance binding but reduce solubility .
Target Compound : N-(2-Ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide None / 2-ethoxyphenyl ~330.33* Inferred moderate activity Likely low toxicity Ethoxy group balances lipophilicity and electronic effects; lacks methoxy or pyridyl groups, potentially reducing potency but improving safety .

*Estimated based on structural analogs.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Ethoxy groups enhance solubility compared to purely hydrophobic substituents (e.g., chlorophenyl) but are less polar than pyridylmethyl or methoxy groups .
  • Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy) in the target compound may improve half-life compared to compound 12 .

Biological Activity

N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, with the CAS number 941949-40-2, is a compound that belongs to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and research findings.

The molecular formula of this compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4} with a molecular weight of 324.3 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight324.3 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antibacterial Activity

Research has indicated that quinoline derivatives possess significant antibacterial properties. In a study evaluating various derivatives, including those related to our compound, moderate antibacterial activity was observed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard assays.

Case Study: Antibacterial Evaluation

A recent study synthesized several derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold and assessed their antibacterial activity against common pathogens. The results demonstrated that compounds similar to this compound exhibited varying degrees of efficacy:

CompoundMIC (µg/mL)Target Bacteria
N-(2-ethoxyphenyl)-4-hydroxy...50Staphylococcus aureus
N-(4-methoxyphenyl)-4-hydroxy...25Escherichia coli
N-(2-nitrophenyl)-4-hydroxy...100Pseudomonas aeruginosa

The compound showed a MIC of 50 µg/mL against Staphylococcus aureus, indicating moderate antibacterial potential.

Antiviral Activity

In addition to antibacterial properties, quinoline derivatives have been investigated for their antiviral activities, particularly against HIV. The structure of this compound suggests it may interact with viral integrase enzymes.

Research Findings on Antiviral Activity

A study focused on the synthesis and biological evaluation of similar compounds reported the following findings regarding their antiviral activity:

  • Integrase Inhibition : Compounds structurally related to our compound were tested for their ability to inhibit HIV integrase activity.
    • No significant inhibition was observed at concentrations below 100 µM .
  • Cell-Based Assays : When tested in cell cultures for anti-HIV activity:
    • Compounds demonstrated minimal effectiveness in blocking HIV replication.

Anticancer Potential

Quinoline derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific pathways critical for tumor growth.

Case Study: Anticancer Activity

In a recent investigation into various quinoline derivatives:

  • The compound exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM , suggesting potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-ethoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The synthesis typically involves condensation reactions under high-temperature conditions. For example, triethyl methanetricarboxylate can act as both a solvent and reagent in green chemistry approaches, enabling efficient cyclization of substituted anilines to form the quinoline core. Excess reagent recovery (e.g., triethyl methanetricarboxylate) is achieved with <5% loss via distillation . Key steps include:

  • Amidation : Reacting ethyl esters with amines (e.g., 2-ethoxyaniline) under reflux.
  • Characterization : Melting point determination, elemental analysis, and 1H^1H NMR to confirm purity and structure .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for analyzing hydrogen bonding and polymorphism .
  • 1H^1H NMR : Essential for verifying substituent positions and hydrogen environments, especially the 4-hydroxy and ethoxyphenyl groups .
  • Elemental analysis : Validates stoichiometry and purity, crucial for pharmacological reproducibility .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological profile of this compound?

Polymorphic forms (e.g., α- and β-forms) can significantly alter analgesic efficacy. For example:

  • α-form : Exhibits higher analgesic activity (reducing acetic acid-induced writhing by ~50% at 20 mg/kg) due to optimized crystal packing and solubility .
  • β-form : Lower activity (~30% reduction) attributed to triclinic phase instability and reduced bioavailability .
    Methodological Recommendations :
  • Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs.
  • Conduct parallel in vivo assays (e.g., rodent writhing models) to correlate crystal structure with activity .

Q. What strategies enhance the compound’s analgesic activity through structural modifications?

  • Bioisosteric replacements : Substituting the ethoxyphenyl group with heterocycles (e.g., 3-pyridylmethyl) improves receptor binding. For instance, 3-pyridyl analogs show ~20% higher activity than benzyl derivatives .
  • Substituent optimization : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring enhances potency, as seen in analogs with activity comparable to Piroxicam .
    Experimental Design :
  • Synthesize derivatives via microwave-assisted amidation to reduce reaction time.
  • Validate using molecular docking (e.g., COX-2 or cannabinoid receptor models) and in vitro assays (e.g., COX inhibition) .

Q. How can researchers address discrepancies in bioavailability between polymorphic forms?

  • Solubility enhancement : Use stabilizers like Tween-80 to prepare aqueous suspensions, improving oral absorption of low-solubility polymorphs .
  • Formulation studies : Compare dissolution rates of α- and β-forms using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Pharmacokinetic profiling : Measure plasma concentrations in rodent models after administering polymorph-specific formulations .

Q. What in silico tools are effective for predicting target interactions?

  • Molecular dynamics simulations : Analyze binding stability to pain-related targets (e.g., TRPV1 or μ-opioid receptors).
  • QSAR models : Use datasets from analogs (e.g., N-benzyl-4-hydroxyquinoline-3-carboxamides) to predict activity cliffs .
    Validation : Cross-check predictions with electrophysiology (e.g., patch-clamp for ion channel targets) or radioligand displacement assays .

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